- Combination of isoindolinone inhibitors of the MDM2-p53 interaction having anticancer activity with the DNA hypomethylating agent SGI-110, World Intellectual Property Organization, , ,
Cas no 929901-49-5 (SGI-110)

SGI-110 structure
Productnaam:SGI-110
SGI-110 Chemische en fysische eigenschappen
Naam en identificatie
-
- SGI-110
- GUADECITABINE
- 2′-Deoxy-5-azacytidylyl-(3′→5′)-2′-deoxyguanosine (ACI)
- 5-Aza-2′-deoxycytidine-p-deoxyguanosine
- SGI 110
- AKOS027321496
- SCHEMBL20581350
- CHEBI:231603
- {[(2R,3S,5R)-5-(4-amino-2-oxo-1,2-dihydro-1,3,5-triazin-1-yl)-2-(hydroxymethyl)oxolan-3-yl]oxy}({[(2R,3S,5R)-5-(2-amino-6-oxo-6,9-dihydro-3H-purin-9-yl)-3-hydroxyoxolan-2-yl]methoxy})phosphinic acid
- 2KT4YN1DP7
- D10877
- UNII-2KT4YN1DP7
- DA-67560
- Q27254880
- 2'-deoxy-5-azacytidylyl-(3'-5')-2'-deoxyguanosine
- Guadecitabine (USAN/INN)
- NS00072556
- (2R,3S,5R)-5-(4-amino-2-oxo-1,3,5-triazin-1(2H)-yl)-2-(hydroxymethyl)tetrahydrofuran-3-yl (((2R,3S,5R)-5-(2-amino-6-oxo-3,6-dihydro-9H-purin-9-yl)-3-hydroxytetrahydrofuran-2-yl)methyl) hydrogen phosphate
- CHEMBL3544916
- Guanosine, 2'-deoxy-5-azacytidylyl-(3'-5')-2'-deoxy-
- HY-13542
- SCHEMBL23358434
- [(2R,3S,5R)-5-(2-amino-6-oxo-1H-purin-9-yl)-3-hydroxyoxolan-2-yl]methyl [(2R,3S,5R)-5-(4-amino-2-oxo-1,3,5-triazin-1-yl)-2-(hydroxymethyl)oxolan-3-yl] hydrogen phosphate
- GuadecitabineSGI-110
- ((2R,3S,5R)-5-(2-AMINO-6-OXO-1,6-DIHYDRO-9H-PURIN-9-YL)-3- HYDROXYTETRAHYDROFURAN-2-YL)METHYL (2R,3S,5R)-5-(4-AMINO-2-OXO-1 ,3,5-TRIAZIN-1(2H)YL)- 2-(HYDROXYMETHYL)TETRAHYDROFURAN-3-YL HYDROGEN PHOSPHATE
- SGI-110 free acid
- 929901-49-5
- DB11918
- GUADECITABINE [USAN]
- GUADECITABINE [INN]
- EX-A4647
- Guadecitabine [USAN:INN]
- GUADECITABINE [WHO-DD]
-
- Inchi: 1S/C18H24N9O10P/c19-16-22-6-27(18(31)25-16)12-2-8(9(3-28)35-12)37-38(32,33)34-4-10-7(29)1-11(36-10)26-5-21-13-14(26)23-17(20)24-15(13)30/h5-12,28-29H,1-4H2,(H,32,33)(H2,19,25,31)(H3,20,23,24,30)/t7-,8-,9+,10+,11+,12+/m0/s1
- InChI-sleutel: GUWXKKAWLCENJA-WGWHJZDNSA-N
- LACHT: O=C1N=C(N)NC2N([C@H]3C[C@H](O)[C@@H](COP(O)(=O)O[C@H]4C[C@H](N5C=NC(N)=NC5=O)O[C@@H]4CO)O3)C=NC1=2
Berekende eigenschappen
- Exacte massa: 557.13837499g/mol
- Monoisotopische massa: 557.13837499g/mol
- Aantal isotopen atomen: 0
- Aantal waterstofbonddonors: 8
- Aantal waterstofbondacceptatoren: 19
- Zware atoomtelling: 38
- Aantal draaibare bindingen: 8
- Complexiteit: 1110
- Aantal covalent gebonden eenheden: 1
- Gedefinieerd atoomstereocentrumaantal: 6
- Ongedefinieerd atoomstereocentrumaantal: 0
- Gedefinieerd stereocenter aantal obligaties: 0
- Ongedefinieerd stereocenter aantal bindingen: 0
- Topologisch pooloppervlak: 271Ų
- XLogP3: -4.6
SGI-110 Beveiligingsinformatie
- Opslagvoorwaarde:Powder -20°C 3 years In solvent -80°C 6 months -20°C 1 month
SGI-110 Prijsmeer >>
Onderneming | No. | Productnaam | Cas No. | Zuiverheid | Specificatie | Prijs | updatetijd | Onderzoek |
---|---|---|---|---|---|---|---|---|
DC Chemicals | DC6313-50 mg |
Guadecitabine(SGI-110) |
929901-49-5 | 0.98 | 50mg |
$3600.0 | 2022-02-28 | |
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | S872142-5mg |
SGI110 |
929901-49-5 | ≥98% | 5mg |
¥4,860.00 | 2022-01-13 | |
DC Chemicals | DC6313-10 mg |
Guadecitabine(SGI-110) |
929901-49-5 | 0.98 | 10mg |
$1500.0 | 2022-02-28 | |
WU HAN AN JIE KAI Biomedical Technology Co., Ltd. | ajci19098-5mg |
SGI-110 |
929901-49-5 | 98% | 5mg |
¥8353.00 | 2023-09-09 | |
Ambeed | A577376-5mg |
Guadecitabine |
929901-49-5 | 99+% | 5mg |
$682.0 | 2025-02-24 | |
WU HAN AN JIE KAI Biomedical Technology Co., Ltd. | ajci19098-2mg |
SGI-110 |
929901-49-5 | 98% | 2mg |
¥4592.00 | 2023-09-09 | |
WU HAN AN JIE KAI Biomedical Technology Co., Ltd. | ajci19098-10mg |
SGI-110 |
929901-49-5 | 98% | 10mg |
¥11793.00 | 2023-09-09 | |
DC Chemicals | DC6313-50mg |
Guadecitabine(SGI-110) |
929901-49-5 | 0.98 | 50mg |
$3600.0 | 2023-09-15 | |
DC Chemicals | DC6313-25 mg |
Guadecitabine(SGI-110) |
929901-49-5 | 0.98 | 25mg |
$2300.0 | 2022-02-28 | |
DC Chemicals | DC6313-10mg |
Guadecitabine(SGI-110) |
929901-49-5 | 0.98 | 10mg |
$1500.0 | 2023-09-15 |
SGI-110 Productiemethode
Productiemethode 1
Reactievoorwaarden
Referentie
Productiemethode 2
Reactievoorwaarden
Referentie
- Method for preparing guadecitabine and intermediate thereof, China, , ,
Productiemethode 3
Reactievoorwaarden
Referentie
- Lyophilized pharmaceutical compositions, World Intellectual Property Organization, , ,
SGI-110 Preparation Products
SGI-110 Gerelateerde literatuur
-
Milad Baroud,Elise Lepeltier,Sylvain Thepot,Yolla El-Makhour,Olivier Duval Nanoscale Adv. 2021 3 2157
-
Keighley N. Reisenauer,Jaquelin Aroujo,Yongfeng Tao,Santhalakshmi Ranganathan,Daniel Romo,Joseph H. Taube Nat. Prod. Rep. 2023 40 1432
929901-49-5 (SGI-110) Gerelateerde producten
- 220239-66-7(3-(Trifluoromethoxy)thiophenol)
- 1355247-51-6(1-Bromo-2-fluoro-3-(cyclopropylaminomethyl)benzene)
- 1396767-40-0(2-4-(2,4,6-trimethylbenzenesulfonamido)phenyl-2H-1,2,3,4-tetrazole-5-carboxamide)
- 1868796-63-7(4-(2-fluoro-3-methylphenyl)but-3-en-2-amine)
- 1261749-65-8(2,3'-Bis(trifluoromethyl)-5-(difluoromethyl)biphenyl)
- 922620-43-7(N'-(7-chloro-4-methoxy-1,3-benzothiazol-2-yl)-4-(pyrrolidine-1-sulfonyl)benzohydrazide)
- 52516-20-8(2-(3-chlorophenyl)-N-methyl-ethanamine)
- 1806770-37-5(Ethyl 2-(chloromethyl)-6-methoxy-5-(trifluoromethoxy)pyridine-3-acetate)
- 2228185-04-2(2-(but-3-yn-1-yl)-5-fluoropyridine)
- 23275-53-8(5-(4-chlorophenyl)-1,2,4-oxadiazol-3-amine)
Aanbevolen leveranciers
Amadis Chemical Company Limited
(CAS:929901-49-5)SGI-110

Zuiverheid:99%
Hoeveelheid:5mg
Prijs ($):614.0